Anticonvulsant Potency Against Leptazol‑Induced Seizures: 14‑Fold Superiority Over Troxidone
In a head‑to‑head study of 39 quinazolone derivatives, 2‑methyl‑3‑p‑bromophenyl‑3H‑4‑quinazolone hydrochloride (B.D.H. 1880) was identified as the most active anticonvulsant. When tested orally in mice against leptazol (pentylenetetrazol)-induced convulsions, B.D.H. 1880 was fourteen times more potent than troxidone (trimethadione), a clinically used anticonvulsant [1]. This quantitative superiority positions the para‑bromo derivative as a benchmark for anticonvulsant SAR studies.
| Evidence Dimension | Anticonvulsant potency (leptazol‑induced convulsions in mice, oral) |
|---|---|
| Target Compound Data | ED₅₀ not explicitly reported in the abstract; 14‑fold more active than troxidone [1] |
| Comparator Or Baseline | Troxidone (trimethadione) – ED₅₀ not stated in the abstract; used as reference standard |
| Quantified Difference | 14‑fold greater potency (relative activity ratio = 14:1 vs. troxidone) |
| Conditions | Mouse leptazol (pentylenetetrazol)‑induced convulsion model; oral administration; n = 25 quinazolone derivatives plus 14 additional analogs [1] |
Why This Matters
A 14‑fold potency advantage over a marketed anticonvulsant in a gold‑standard seizure model provides a clearly measurable selection criterion for neuroscience and ion‑channel research programs that require the most active congener of the quinazolone series.
- [1] Bianchi, C.; David, A. The Anticonvulsant Properties of 2‑Methyl‑3‑p‑Bromophenyl‑3H‑4‑Quinazolone Hydrochloride (B.D.H. 1880) and Some Related Compounds. J. Pharm. Pharmacol. 1960, 12 (1), 501–505. https://doi.org/10.1111/j.2042-7158.1960.tb12698.x View Source
